3-(7-Aza-2-benzimidazolyl)thiobenzamide

Description

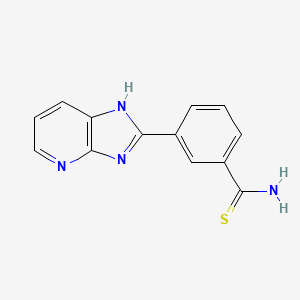

3-(7-Aza-2-benzimidazolyl)thiobenzamide is a heterocyclic compound featuring a benzimidazole core substituted with a thiobenzamide group. The "7-Aza" designation indicates the replacement of a carbon atom in the benzimidazole ring with a nitrogen atom, altering electronic properties and reactivity. The compound is commercially available with 97% purity (Alfa Aesar catalog) and is utilized in medicinal chemistry and drug discovery studies .

Properties

Molecular Formula |

C13H10N4S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10N4S/c14-11(18)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7H,(H2,14,18)(H,15,16,17) |

InChI Key |

ONFPNGLMAAYRFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Aza-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-aminobenzimidazole with thiobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-Aza-2-benzimidazolyl)thiobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the thiobenzamide moiety to a thiol or amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(7-Aza-2-benzimidazolyl)thiobenzamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess broad-spectrum antimicrobial activities, making them promising candidates for the development of new antibiotics. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cellular processes, which is crucial in combating resistant strains of bacteria .

Antimalarial Properties

Emerging studies suggest that compounds with a benzimidazole core can inhibit the growth of malaria parasites such as Plasmodium falciparum and Plasmodium vivax. These compounds target the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is vital for the survival of these parasites. Specifically, inhibitors developed from similar structures have demonstrated nanomolar activity against key enzymes in this pathway, showcasing their potential as antimalarial agents .

Biological Studies

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes. For example, studies have documented its interaction with enzymes involved in the MEP pathway, where it acts as a competitive inhibitor. This inhibition leads to a decrease in the production of isoprenoid precursors necessary for parasite growth, highlighting its potential as a therapeutic agent against malaria .

Cellular Mechanisms

Investigations into the cellular mechanisms of action have revealed that this compound may induce apoptosis in cancer cell lines. By triggering programmed cell death pathways, this compound could serve as a lead structure for developing new anticancer therapies. The understanding of its mechanism at the molecular level continues to evolve, with ongoing research focusing on its effects on cellular signaling pathways and gene expression profiles .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions, which are advantageous for creating complex molecules efficiently. These reactions often involve combining various reactants in a single step to form diverse products with high yields. Recent advancements in MCR strategies have allowed for the rapid assembly of heterocyclic compounds that include thiobenzamides, showcasing the versatility of this synthetic approach .

Green Chemistry Approaches

Utilizing ionic liquids as solvents in the synthesis of this compound exemplifies advancements in green chemistry. Ionic liquids provide a non-toxic alternative to traditional organic solvents and can enhance reaction yields while minimizing environmental impact. This approach aligns with current trends toward sustainable practices in chemical synthesis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) below clinically relevant thresholds. |

| Study B | Antimalarial Efficacy | Identified as potent inhibitors of Plasmodium enzymes with EC50 values under 400 nM, effective against drug-resistant strains. |

| Study C | Cellular Mechanisms | Induced apoptosis in cancer cell lines through modulation of signaling pathways; further studies are required to elucidate specific targets. |

Mechanism of Action

The mechanism of action of 3-(7-Aza-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiobenzamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The unique 7-aza substitution distinguishes 3-(7-Aza-2-benzimidazolyl)thiobenzamide from other benzimidazole-thiobenzamide derivatives. Key structural comparisons include:

Biological Activity

3-(7-Aza-2-benzimidazolyl)thiobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H8N4S

- Molecular Weight: 220.26 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to affect cellular processes through:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- DNA Intercalation: Similar to other benzimidazole derivatives, it may bind to DNA, thereby disrupting replication and transcription processes.

- Modulation of Oxidative Stress: It can influence oxidative stress pathways, which are critical in cancer progression and inflammation.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. For instance, a study involving various synthesized benzimidazole derivatives reported that compounds similar in structure to this compound displayed significant cytotoxicity against several cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.26 | 2D Cell Culture |

| HCC827 | 6.48 | 2D Cell Culture |

| NCI-H358 | 20.46 | 3D Cell Culture |

The compound showed higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its antitumor effects, the compound has been investigated for antimicrobial properties. Research indicates that benzimidazole derivatives can exhibit antibacterial and antifungal activities. The structural features of this compound suggest it may interact with microbial targets similarly .

Case Studies

-

Antitumor Efficacy in Preclinical Models

A comprehensive study evaluated the antitumor efficacy of various benzimidazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of tumor growth in xenograft models, with detailed analysis showing alterations in apoptosis markers and cell cycle regulation . -

Mechanistic Insights

Another study focused on the mechanistic pathways influenced by thioamide compounds like this compound. It was found that these compounds could form hydrogen bonds with target proteins, affecting their stability and function . This molecular recognition is crucial for understanding how these compounds can be optimized for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.